molecular formula C8H11ClN2O B1581525 N-(3-Aminophenyl)acetamide hydrochloride CAS No. 621-35-2

N-(3-Aminophenyl)acetamide hydrochloride

Cat. No. B1581525
CAS RN: 621-35-2
M. Wt: 186.64 g/mol
InChI Key: NALDFXSDXQXFPL-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)acetamide hydrochloride” is a chemical compound which is an amino derivative of acetanilide . It is also known as 3’-Aminoacetanilide . This compound is a significant synthetic intermediate in heterocyclic and aromatic synthesis . It has found applications in the pharmaceutical industry and dyes and pigment industry .


Synthesis Analysis

There are several methods available to synthesize 3’-aminoacetanilide . It could be prepared by the reduction of m-nitroacetanilide . Another method involves the conversion of m-chloroacetanilde into m-aminoacetanilide .


Molecular Structure Analysis

The molecular formula of “N-(3-Aminophenyl)acetamide hydrochloride” is C8H11ClN2O . The average mass is 186.639 Da and the monoisotopic mass is 186.055984 Da .


Physical And Chemical Properties Analysis

“N-(3-Aminophenyl)acetamide hydrochloride” is soluble in water . The exact physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

  • General Use

    • Application Summary : N-(3-Aminophenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 102-28-3 . It is used in various chemical reactions due to its structure and properties .
  • Use in Dye Manufacturing

    • Application Summary : N-(3-Aminophenyl)acetamide hydrochloride is used as an intermediate in dye manufacturing .
  • Use in Antioxidant Research

    • Application Summary : Some acetamide derivatives, which could potentially include N-(3-Aminophenyl)acetamide hydrochloride, have been studied for their antioxidant activity .
    • Application Method : This involves testing the compound’s ability to scavenge free radicals and estimating ROS and NO production in stimulated macrophages .
    • Results or Outcomes : The specific outcomes can vary, but the study found that some acetamide derivatives do have antioxidant activity .
  • Preparation of Azo Compounds

    • Application Summary : N-(3-Aminophenyl)acetamide hydrochloride has been used in the preparation of azo compounds .
    • Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce specific azo compounds .
    • Results or Outcomes : The outcome is the production of specific azo compounds, which can then be used in various applications .
  • Preparation of Heterocycles

    • Application Summary : N-(3-Aminophenyl)acetamide hydrochloride has been used in the preparation of various heterocycles, including pyrrole, imidazole, and thiazole .
    • Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce specific heterocycles .
    • Results or Outcomes : The outcome is the production of specific heterocycles, which can then be used in various applications .
  • Preparation of Reactive Yellow K-RN and Dispersed Dye

    • Application Summary : N-(3-Aminophenyl)acetamide hydrochloride is used to prepare reactive yellow K-RN and dispersed dye .
    • Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce the dyes .
    • Results or Outcomes : The outcome is the production of reactive yellow K-RN and dispersed dye, which can then be used in various applications .
  • Starting Material for Trametinib

    • Application Summary : N-(3-Aminophenyl)acetamide hydrochloride is a starting material for the synthesis of Trametinib .
    • Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce Trametinib .
    • Results or Outcomes : The outcome is the production of Trametinib, a medication used to treat cancer .
  • Synthesis of Aminoacetanilides

    • Application Summary : N-(3-Aminophenyl)acetamide hydrochloride can be used in the synthesis of aminoacetanilides .
    • Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce aminoacetanilides .
    • Results or Outcomes : The outcome is the production of aminoacetanilides, which have found applications in pharmaceutical industry and dyes and pigment industry .
  • Preparation of Other Heterocycles

    • Application Summary : N-(3-Aminophenyl)acetamide hydrochloride has been used in the preparation of other heterocycles .
    • Application Method : The specific method can vary, but it generally involves using the compound in a chemical reaction to produce specific heterocycles .
    • Results or Outcomes : The outcome is the production of specific heterocycles, which can then be used in various applications .

Safety And Hazards

When heated to decomposition, “N-(3-Aminophenyl)acetamide hydrochloride” emits toxic fumes . It’s also noted that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

N-(3-aminophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-3-7(9)5-8;/h2-5H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALDFXSDXQXFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-35-2
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90883506
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-(3-Aminophenyl)acetamide hydrochloride

CAS RN

59736-00-4, 621-35-2
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59736-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 621-35-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1700
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamidoanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.713
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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